Home > Products > Screening Compounds P84864 > N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide
N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide - 676165-38-1

N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide

Catalog Number: EVT-12667696
CAS Number: 676165-38-1
Molecular Formula: C17H20INO2
Molecular Weight: 397.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide, with the chemical formula C15H17INO2C_{15}H_{17}INO_2 and a molecular weight of 243.30 g/mol, is a synthetic compound primarily known for its role in pharmacological applications. It is recognized as a derivative of iodoacetamide, which is often utilized in biochemical research and pharmaceutical development. The compound exhibits properties that make it suitable for various scientific applications, particularly in the study of melatonin receptors.

Source and Classification

This compound is classified under the category of organic compounds, specifically as an iodoacetamide derivative. It is synthesized from starting materials that include 7-methoxynaphthalene derivatives, which are known for their biological activity, including interactions with melatonin receptors. The compound's unique structure contributes to its classification as a potential therapeutic agent.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide typically involves several key steps:

  1. Starting Materials: The synthesis begins with 7-methoxynaphthalene derivatives, which are reacted with ethyl groups to form the naphthyl ethyl precursor.
  2. Iodination: The introduction of iodine occurs through a reaction with iodoacetic acid or an equivalent reagent, leading to the formation of the iodoacetamide functional group.
  3. Hydrogenation: In some methods, hydrogenation is employed to reduce any unsaturation in the naphthyl ring, enhancing the stability of the final product.

For example, one method reports using Raney nickel as a catalyst in an ethanol-water mixture under high-pressure hydrogen conditions to achieve significant yields (up to 89%) of the desired compound .

Molecular Structure Analysis

Structure and Data

N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide features a complex molecular structure characterized by:

  • Functional Groups: It contains an iodoacetamide moiety and a methoxy group attached to a naphthalene ring.
  • Aromatic System: The naphthalene structure contributes to its aromaticity and potential interaction with biological targets.

The compound's structural data can be summarized as follows:

  • Molecular Formula: C15H17INO2C_{15}H_{17}INO_2
  • Molecular Weight: 243.30 g/mol
  • InChI Key: YJYPHIXNFHFHND-UHFFFAOYSA-N
  • Melting Point: Approximately 108 °C .
Chemical Reactions Analysis

Reactions and Technical Details

N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide participates in various chemical reactions typical of iodoacetamides:

  1. Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, making it useful in labeling studies.
  2. Formation of Covalent Bonds: It can react with thiol groups in proteins, facilitating studies in proteomics and biochemistry .
  3. Hydrogenation Reactions: As mentioned earlier, hydrogenation techniques can be applied to modify its structure further.

These reactions are critical for its application in biochemical assays and drug design.

Mechanism of Action

Process and Data

The mechanism of action for N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide primarily involves its interaction with melatonin receptors (MT1 and MT2). This compound acts as an agonist or modulator at these receptors, influencing various physiological processes such as sleep regulation and circadian rhythms.

Studies have shown that compounds like this can bind effectively to melatonin receptors due to their structural similarity to melatonin itself, facilitating receptor activation or inhibition depending on the specific receptor subtype involved .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide include:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but may have limited solubility in water due to its hydrophobic naphthalene structure.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the iodine atom.
Applications

Scientific Uses

N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide has several scientific applications:

  1. Pharmacological Research: Used extensively in studies related to melatonin receptor pharmacology, aiding in the development of sleep aids and treatments for circadian rhythm disorders.
  2. Biochemical Assays: Acts as a labeling reagent for cysteine residues in proteins, facilitating studies in proteomics .
  3. Drug Development: Investigated for potential therapeutic uses based on its interaction with neurohormonal pathways influenced by melatonin.
Introduction and Contextual Significance

Role of Iodoacetamide Derivatives in Targeted Covalent Inhibitor Design

Iodoacetamide derivatives constitute a chemically versatile class of electrophilic agents that enable precise covalent modification of biological nucleophiles, particularly cysteine thiols within enzyme active sites. The compound N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide exemplifies this approach by integrating a naphthalene-based hydrophobic scaffold with a reactive iodoacetamide warhead. This molecular architecture facilitates targeted covalent inhibition through a two-step mechanism: initial reversible recognition of the target protein via the naphthalene moiety, followed by irreversible alkylation of catalytic or allosteric cysteine residues by the iodoacetamide group [3]. The intrinsic reactivity of the carbon-iodine bond toward thiol nucleophiles is strategically balanced by steric and electronic factors within the naphthalene carrier domain, enabling selective protein engagement over non-specific alkylation [7].

Biochemical studies of structurally related iodoacetamide derivatives demonstrate their efficacy as mechanism-based enzyme inhibitors. For example, N-squalenyliodoacetamide exhibits targeted inhibition against cysteine-engineered mutants of squalene-hopene cyclase, exploiting the enzyme's active-site nucleophilicity for covalent modification [3]. This specificity arises from the strategic positioning of the iodoacetamide warhead within a hydrophobic cavity, a design principle directly applicable to the 3-ethyl-7-methoxynaphthalene scaffold. The electrophilic reactivity profile of these compounds enables covalent engagement of previously "undruggable" targets, particularly those requiring irreversible inhibition for therapeutic efficacy, such as oncogenic kinases and viral proteases [6] [7].

Table 1: Key Iodoacetamide Derivatives in Biochemical Research

CompoundTargetMechanistic ApplicationReference
N-SqualenyliodoacetamideCysteine-mutated squalene-hopene cyclaseActive-site directed alkylation [3]
N-DodecyliodoacetamideEngineered enzyme mutantsHydrophobic-directed covalent inhibition [3]
Naphthoquinone-iodoacetamide hybridsSARS-CoV-2 main protease (Mpro)CYS-145 alkylation [6]
CD117-targeted iodoacetamide conjugatesOncogenic receptor tyrosine kinasesCovalent inhibition of signaling [7]

The molecular architecture of N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide positions it as a strategic pharmacophore for targeting cysteine-rich domains in disease-relevant proteins. The 3-ethyl substituent enhances hydrophobic interactions within protein binding pockets, while the 7-methoxy group provides electronic modulation of the naphthalene ring system, potentially influencing π-stacking interactions with aromatic amino acid residues [5] [9]. This balanced molecular design addresses a critical challenge in covalent inhibitor development: achieving sufficient electrophilicity for covalent bonding while maintaining selectivity to minimize off-target effects [7].

Structural Analogs in Neuropsychiatric and Oncological Therapeutics

Structural analogs featuring the 2-(7-methoxynaphthalen-1-yl)ethyl backbone demonstrate established pharmacological relevance, providing valuable insights into the therapeutic potential of the 3-ethyl derivative. Agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide), a commercially available antidepressant, shares the core naphthalene-ethylacetamide structure without the 3-ethyl substitution or iodoacetamide warhead [9]. This compound exerts its therapeutic effects through melatonin receptor agonism and serotonin receptor antagonism, demonstrating how subtle modifications to the naphthalene substitution pattern redirect biological activity toward distinct therapeutic targets [9]. The synthetic pathway to agomelatine involves Friedel-Crafts acylation, reduction, and acetylation steps—methodology directly applicable to producing the 3-ethyl variant [9].

In oncology, the bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine hydrochloride scaffold demonstrates the significance of multivalent naphthalene interactions in anticancer agent design. This compound features two methoxynaphthalene units linked through an ethylamine spacer, enhancing avidity for hydrophobic binding pockets in oncogenic targets [4]. Similarly, CD117-targeted ligand-drug conjugates incorporate naphthalene derivatives as targeting moieties for receptor tyrosine kinases overexpressed in myeloid leukemias and other malignancies [7]. These structural parallels suggest that the 3-ethyl-7-methoxynaphthalene component in N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide may confer inherent affinity for protein domains frequently implicated in cancer pathogenesis.

Table 2: Therapeutic Analogs of the Naphthalene-Ethylacetamide Scaffold

CompoundStructureTherapeutic ApplicationKey Features
AgomelatineN-[2-(7-Methoxy-1-naphthyl)ethyl]acetamideMajor depressive disorderMelatonin receptor agonist, MT1/MT2 selectivity
bis(2-(7-Methoxynaphthalen-1-yl)ethyl)amine hydrochlorideDimeric naphthalene-ethylamineOncological researchEnhanced hydrophobic binding avidity [4]
Naphthalene-fused octacyclic coresExtended π-conjugated systemsOrganic solar cellsElectron-donating capacity with intramolecular S...O interactions [8]
Naphthoquinone-based electrophilesRedox-active naphthalene derivativesAntiviral candidates (SARS-CoV-2)ROS generation and protease inhibition [6]

The incorporation of a 3-ethyl group represents a strategic structural advancement over simpler methoxynaphthalene derivatives. This alkyl substituent enhances hydrophobic interactions within protein binding pockets while potentially reducing metabolic susceptibility at the naphthalene ring system. Molecular modeling suggests that the ethyl group extends perpendicularly to the naphthalene plane, occupying auxiliary hydrophobic subpockets inaccessible to unsubstituted analogs [5] [9]. This structural feature may significantly enhance target engagement kinetics and specificity when incorporated into the iodoacetamide warhead-bearing compound.

Research Gaps in Naphthalene-Based Electrophilic Scaffolds

Despite the demonstrated utility of naphthalene derivatives in medicinal chemistry and materials science, significant research gaps persist regarding 3-ethyl-7-methoxynaphthalene functionalized with electrophilic warheads. Current literature extensively explores methoxy- and hydroxy-substituted naphthalenes but provides minimal data on the electronic and steric influences of alkyl substituents at the 3-position [5] [8] [9]. This knowledge gap impedes rational optimization of naphthalene-based electrophiles for targeted covalent inhibition. The extended π-system of naphthalene offers superior electron-donating capacity compared to single-ring analogs—quantum chemical calculations reveal significantly reduced HOMO-LUMO energy gaps (ΔE ≈ 2.7-3.1 eV) in naphthalene derivatives versus benzene-based systems (ΔE > 3.5 eV) [6] [8]. However, the specific electronic modulation imparted by the 3-ethyl group on the adjacent iodoacetamide electrophilicity remains unquantified.

Material science studies of naphthalene-fused octacyclic electron-donating cores reveal exceptional planarity and intramolecular non-covalent interactions (S...O, π-π stacking) that enhance charge transport properties [8]. These structural principles remain underexploited in drug design, particularly regarding how intramolecular hydrogen bonding between the methoxy oxygen and adjacent substituents might preorganize the naphthalene scaffold for optimal target engagement. Additionally, the crystalline form optimization documented for agomelatine synthesis [9] has not been systematically applied to iodoacetamide derivatives, representing a critical formulation gap for this compound class.

Table 3: Key Research Gaps and Potential Methodological Approaches

Research GapImpact on Compound DevelopmentPotential Resolution Strategies
Alkyl substitution effects at naphthalene 3-positionUnknown influence on target selectivity and metabolic stabilityRegioselective C-H functionalization; comparative QSAR
Intramolecular non-covalent interactionsUnoptimized conformational preorganizationCrystal structure analysis; intramolecular interaction engineering (S...O, H-bonding) [8] [9]
Stereoelectronic effects on iodoacetamide reactivityUnpredictable covalent inhibition kineticsHammett analysis; computational Fukui function mapping [6]
Solubility and formulation challengesLimited bioavailabilitySalt formation; crystalline polymorph screening [9]
Delivery to intracellular targetsSuboptimal subcellular distributionNanocarrier systems (lipid, protein-based) [6]

The development of naphthalene-based non-fullerene acceptors (NFAs) for organic photovoltaics provides instructive design principles for medicinal applications. These materials exploit the electron-donating capacity of alkoxy-substituted naphthalene cores, where intramolecular S...O interactions lock molecular conformations and enhance π-orbital overlap [8]. Such structural rigidification strategies remain underutilized in pharmaceutical development of naphthalene derivatives. Furthermore, the position isomerism studies in naphthalene-based NFAs demonstrate dramatic "butterfly effects" on material properties—subtle structural changes that could similarly influence pharmacological activity in the 3-ethyl versus unsubstituted series [8].

Synthetic methodology presents another significant research gap. Current routes to 7-methoxynaphthalene derivatives rely on multi-step sequences involving Friedel-Crafts acylation, metal hydride reductions, and protecting group manipulations [9]. The introduction of a 3-ethyl substituent necessitates additional regioselective functionalization steps, potentially through directed ortho-metalation or catalytic C-H functionalization strategies. The absence of optimized synthetic pathways for 3-alkyl-7-methoxynaphthalene derivatives constitutes a major obstacle to structure-activity relationship studies for this electrophilic scaffold.

Properties

CAS Number

676165-38-1

Product Name

N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide

IUPAC Name

N-[2-(3-ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide

Molecular Formula

C17H20INO2

Molecular Weight

397.25 g/mol

InChI

InChI=1S/C17H20INO2/c1-3-12-8-13-4-5-15(21-2)10-16(13)14(9-12)6-7-19-17(20)11-18/h4-5,8-10H,3,6-7,11H2,1-2H3,(H,19,20)

InChI Key

HYKPCCQZLGFBDU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C=C(C=CC2=C1)OC)CCNC(=O)CI

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.